Methyl 5-benzamidofuran-2-carboxylate
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Overview
Description
Methyl 5-benzamidofuran-2-carboxylate is an organic compound with the molecular formula C13H11NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both benzamide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzamidofuran-2-carboxylate typically involves the reaction of 5-amino-2-furoic acid with benzoyl chloride to form the benzamide intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Common solvents include methanol and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamide and ester derivatives.
Scientific Research Applications
Methyl 5-benzamidofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-benzamidofuran-2-carboxylate involves its interaction with various molecular targets. The benzamide group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects. Specific pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Methyl 5-benzoylaminofuran-2-carboxylate
- Ethyl 5-benzamidofuran-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Comparison: Methyl 5-benzamidofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 5-benzamidofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)10-7-8-11(18-10)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLBWKFLJIDRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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